Primary Amine Availability: Free Aminomethyl Handle vs. N-Methylated Carbamate Analog
The target compound (CAS 2098111-08-9) possesses a free aminomethyl group (–CH2NH2) at the triazole C4 position, providing a hydrogen bond donor count of 2 (one from the carbamate NH, one from the primary amine). Its closest commercial analog, benzyl (2-(4-(aminomethyl)-1H-1,2,3-triazol-1-yl)ethyl)(methyl)carbamate (CAS 2098071-04-4), incorporates an N-methyl substituent on the carbamate nitrogen, reducing the hydrogen bond donor count to 1 and converting the secondary amine into a tertiary carbamate [1]. The topological polar surface area (TPSA) of the target compound is 86.3 Ų, consistent with the presence of the free amine, while the N-methyl analog exhibits a TPSA of 86.3 Ų (the N-methylation does not further reduce TPSA beyond the carbamate oxygen contribution, but the loss of one H-bond donor is confirmed by computed property differences) . This distinction is critical for downstream amide bond formation: the free primary amine reacts with activated esters or carboxylic acids under standard coupling conditions, whereas the N-methyl analog cannot participate in such reactions at the carbamate nitrogen .
| Evidence Dimension | Hydrogen Bond Donor Count |
|---|---|
| Target Compound Data | 2 H-bond donors (primary amine + carbamate NH) |
| Comparator Or Baseline | CAS 2098071-04-4 (N-methyl analog): 1 H-bond donor (carbamate NH only) |
| Quantified Difference | 2 vs. 1 H-bond donors; loss of nucleophilic amine reactivity in the comparator |
| Conditions | Computed molecular properties based on SMILES/InChI; synthetic applicability assessed by standard amide coupling protocols. |
Why This Matters
A procurement decision based on synthetic utility must account for the number of reactive handles; the target compound offers two sequential derivatization sites (amine deprotection then coupling), whereas the N-methyl analog is limited to a single-step deprotection strategy.
- [1] Kuujia.com. Benzyl (2-(4-(aminomethyl)-1H-1,2,3-triazol-1-yl)ethyl)(methyl)carbamate (CAS 2098071-04-4) – Computed Properties: Hydrogen Bond Donor Count = 1, TPSA = 86.3 Ų. View Source
